4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

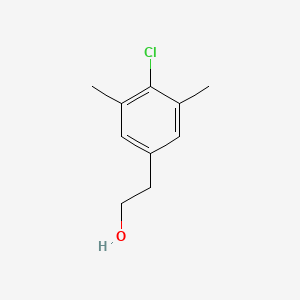

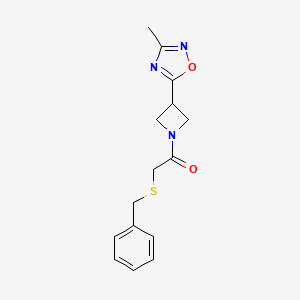

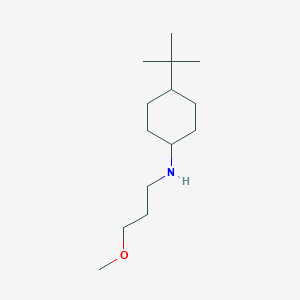

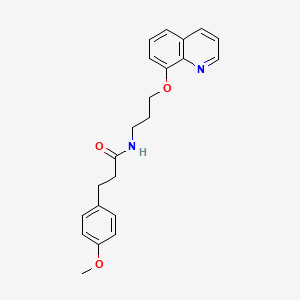

The molecular structure of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” is determined by its molecular formula, C14H29NO . The structure of disubstituted cyclohexanes like this compound can be analyzed using conformational analysis . The most stable conformation is usually the one with the bulkiest substituent in the equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” include its molecular formula (C14H29NO) and molecular weight (227.38616) .Aplicaciones Científicas De Investigación

Cycloaddition Reactions

4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine and its derivatives play a significant role in cycloaddition reactions. For example, studies have shown that certain cyclohexenone derivatives can be synthesized through cycloaddition processes involving similar tert-butylamino compounds (Kozmin, He, & Rawal, 2003). Additionally, other research has demonstrated the use of tert-butylcyclohexylidene bromoacetates in reactions with amines under varying conditions, leading to diverse products including spiro aziridine derivatives (Rulev et al., 1998).

Synthesis of Amines

The compound is instrumental in the synthesis of various amines. For instance, research on N-tert-butanesulfinyl imines, which share structural similarities with the subject compound, highlights their versatility in asymmetric synthesis of amines, demonstrating their efficiency in synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Polymerization Studies

Additionally, studies involving amine-bis(phenolate) chromium(III) chloride complexes, which can include tert-butylamino groups, have shown applications in polymerization, specifically in the copolymerization of cyclohexene oxide and carbon dioxide (Devaine-Pressing, Dawe, & Kozak, 2015).

Catalysis

In the field of catalysis, the compound and its derivatives have been explored for their potential. For instance, transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, which may include similar tert-butylamino groups, have been synthesized and tested as catalysts in ethylene polymerization (Houghton et al., 2008).

Chemical Synthesis

Various studies have demonstrated the use of tert-butylamino derivatives in the synthesis of different chemical compounds. For example, research on the synthesis of polysubstituted 1,2,3,4-tetrahydropyridines has shown that primary amines, including tert-butylamino derivatives, can be used in these syntheses (Ishmiyarov et al., 2015).

Direcciones Futuras

The future directions for “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” and similar compounds could involve their use as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Their synthesis methods could also be improved for better yields, easier workup procedures, and milder reaction conditions .

Propiedades

IUPAC Name |

4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-14(2,3)12-6-8-13(9-7-12)15-10-5-11-16-4/h12-13,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMGPWOOWGYLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)